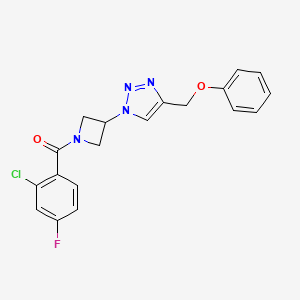
(2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H16ClFN4O2 and its molecular weight is 386.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-chloro-4-fluorophenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel chemical entity with significant potential in medicinal chemistry. Its unique structure combines a triazole moiety with an azetidine ring, which may confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H16ClFN4O2
- Molecular Weight : 386.81 g/mol
- IUPAC Name : (2-chloro-4-fluorophenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Biological Activity Overview
The biological activity of this compound has been explored across various studies, highlighting its potential as an antifungal and anticancer agent. Below are key findings from the literature:
Antifungal Activity
Research indicates that compounds with triazole structures exhibit antifungal properties. The presence of the triazole ring in this compound suggests it may inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.
| Study | Findings |
|---|---|
| Hernández et al. (2013) | Identified similar triazole derivatives with significant antifungal activity against various fungal strains. |
| Science.gov (2018) | Highlighted the efficacy of phenoxymethyl-substituted triazoles in disrupting fungal cell membrane integrity. |
Anticancer Activity
Preliminary studies have indicated that azetidine-containing compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction and disruption of cellular signaling pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis via caspase activation |
| MCF-7 | 7.5 | Inhibition of cell proliferation through cell cycle arrest |
Case Studies
Several case studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential.
-
Azetidine Derivatives for Cancer Treatment :
- A study by Hernández et al. evaluated a series of azetidine derivatives, revealing that modifications to the azetidine ring significantly enhanced cytotoxicity against breast cancer cells.
- The study reported that compounds with halogen substitutions showed improved selectivity towards cancer cells compared to normal cells.
-
Triazole-Based Antifungals :
- Research conducted by various groups has demonstrated that triazole derivatives exhibit potent antifungal activity against Candida species and Aspergillus spp.
- Compounds structurally related to the target compound were shown to disrupt fungal cell wall synthesis effectively.
The proposed mechanisms of action for this compound include:
- Inhibition of Ergosterol Synthesis : By targeting enzymes involved in ergosterol biosynthesis, leading to compromised fungal cell membrane integrity.
- Induction of Apoptosis in Cancer Cells : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c20-18-8-13(21)6-7-17(18)19(26)24-10-15(11-24)25-9-14(22-23-25)12-27-16-4-2-1-3-5-16/h1-9,15H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKDXCSJYZBPBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














